2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can interact strongly with various biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, contributing to the compound’s biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could influence their bioavailability.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that this compound may have various effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The thiadiazole ring in 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide allows it to interact strongly with biological targets
Cellular Effects
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .
Molecular Mechanism
Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole rings. The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde under acidic conditions . The final step involves coupling the thiadiazole and triazole rings with the piperidine ring, usually through an amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the amide bond formation .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-thiadiazole derivatives: Known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.
1,3,4-thiadiazole derivatives: Also exhibit significant pharmacological activities and are used in the development of various therapeutic agents.
Uniqueness
2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both thiadiazole and triazole rings enhances its ability to interact with multiple biological targets, making it a versatile compound for drug development .
Properties
IUPAC Name |
2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c24-16(14-10-17-23(20-14)13-4-2-1-3-5-13)19-12-6-8-22(9-7-12)15-11-18-25-21-15/h1-5,10-12H,6-9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLJVIFHRURCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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